molecular formula C28H48O2 B072186 Tocopherols CAS No. 1406-66-2

Tocopherols

Cat. No.: B072186
CAS No.: 1406-66-2
M. Wt: 416.7 g/mol
InChI Key: QUEDXNHFTDJVIY-XJGOYTCSSA-N
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Description

Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992)

Mechanism of Action

Target of Action

Tocopherols, a group of soluble phenolic compounds, are primarily targeted towards reactive oxygen and nitrogen species . They exist in four different forms: α, β, δ, and γ, and are composed of a chromanol ring and a 16-carbon phytyl chain .

Mode of Action

This compound act as radical scavengers . They mainly function as antioxidants for lipid bilayers . By donating hydrogen atoms to radicals, they quench free radicals . This antioxidant activity is related to the formation of tocopherol quinone and its subsequent recycling or degradation .

Biochemical Pathways

The biosynthesis of this compound takes place mainly in the plastids of higher plants . It involves precursors derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis occurs, at least partially, at the level of key enzymes .

Pharmacokinetics

The pharmacokinetic profile of tocopherol indicates a longer time of excretion for this compound when compared to tocotrienols . The different conjugated metabolites are excreted in the urine or feces depending on the length of their side-chain . Clearance ranged from 0.081 to 0.190 L/h for δ-tocopherol, γ-tocopherol, and β-tocopherol .

Result of Action

This compound act as free radical scavengers, protecting cells and tissues from oxidative damage caused by harmful reactive oxygen species (ROS) . This antioxidant activity helps reduce the risk of chronic diseases such as heart disease, cancer, and neurodegenerative disorders . Moreover, this compound show fluctuation in their quantity under abiotic stresses, suggesting their critical role as an indicator of stress tolerance in plants .

Action Environment

This compound’ function is beyond antioxidant activities, as in some cases, it plays a major role in cell signaling . Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding the induction mechanism under stress will help to develop methods to engineer plants with high tocopherol contents .

Biochemical Analysis

Biochemical Properties

Tocopherols play a significant role in biochemical reactions. They are lipophilic antioxidants that protect the cell membranes by lipid repair and lipid replacement . The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Cellular Effects

This compound have a critical role as antioxidants and indicators of stress tolerance in plants . They show fluctuation in their quantity under abiotic stresses, suggesting their critical role as antioxidants . In some cases, this compound play a major role in cell signaling as well . They protect the cell membranes by reducing free radical attack .

Molecular Mechanism

This compound function by donating H atoms to radicals (X), acting as radical scavengers, delivering an H atom to quench free radicals . At 323 kJ/mol, the O-H bond in this compound is approximately 10% weaker than in most other phenols . This mechanism allows this compound to exert their effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Tocopherol biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . The antioxidant action of this compound is related to the formation of tocopherol quinone and its following recycling or degradation .

Dosage Effects in Animal Models

The bioavailability of this compound were inconsistent in different target populations, from healthy subjects to smokers and diseased patients . The study demonstrated that the low dose of tocotrienol mixture, in combined therapy with lovastatin, was an effective reducing cholesterol agent avoiding some adverse effects .

Metabolic Pathways

This compound are involved in various metabolic pathways. The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway .

Transport and Distribution

This compound are transported and distributed within cells and tissues. The rapid disappearance of this compound in the plasma within 24 hours triggered much debate on the bioavailability of this compound on metabolic effects. This could be partly due to the low affinity of α-tocopherol transport protein (α-TTP) for this compound .

Subcellular Localization

The localization of α-tocopherol within the highly unsaturated phospholipid bilayer of cell membranes provides a means of controlling lipid oxidation at the initiation site . Mitochondria are the site for major oxidative processes and are important in fat oxidation and energy production, but a side effect is leakage of reactive oxygen species .

Properties

CAS No.

1406-66-2

Molecular Formula

C28H48O2

Molecular Weight

416.7 g/mol

IUPAC Name

(2S)-2,7,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

InChI

InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28+/m1/s1

InChI Key

QUEDXNHFTDJVIY-XJGOYTCSSA-N

Isomeric SMILES

CC1=C(C=C2CC[C@](OC2=C1C)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O

impurities

The main impurities resulting from the synthesis consist of tocopherol-related products (impurity A: all-rac-trans-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol;  impurity B: all-rac-cis-2,3,4,6,7-pentamethyl-2-(4,8,12-trimethyltridecyl)-2,3-dihydrobenzofuran-5-ol;  impurity C: 4-methoxy-2,3,6-trimethyl-5-[(all-RS,E)-3,7,11,15-tetramethylhexadec-2-enyl]phenol;  impurity D: (all-RS, all-E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-12,14,18-triene). On average from five batches,they amount to approximately 1.7 %.

SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCCC(C)CCCC(C)CCCC(C)C)O

boiling_point

662 °F at 760 mmHg decomposes (NTP, 1992)

Color/Form

Pale yellow oil
Transparent needles

density

0.95 at 77 °F (NTP, 1992) - Less dense than water;  will float

melting_point

36.5 to 38.3 °F (NTP, 1992)

1406-66-2
7616-22-0

physical_description

Alpha-tocopherol is a pale yellow, viscous liquid. (NTP, 1992)

Related CAS

7718-59-4

solubility

Insoluble (NTP, 1992)

Synonyms

Abortosan
Antioxidans E-Hevert
Aquasol E
Auxina E
Bio E
Biopto-E
Biosan
Bioweyxin
Dal E
Dal-E
Davitamon
Dermorelle
Detulin
E Mulsin
E Vicotrat
E Vitamin E
E-ferol
E-Mulsin
E-Vicotrat
E-Vitamin-ratiopharm
Ecoro
Elex Verla
Embial
Ephynal
Eplonat
Equivit E
EUNOVA Vitamin E
Eusovit
Evion
Hydrovit E
Lasar
Malton E
Micorvit E
Mowivit Vitamin E
Puncto E
Richtavit E
Sanavitan S
Snow-E Muscle, Energy and Feritility
Spondyvit
Tocolion
Tocopa
Tocopharm
Tocopherol
Tocopherol Bayer
Tocopherols
Tocovital
Togasan Vitamin E
Unique E
Uno Vit
Uno-Vit
UnoVit
Vibolex
Vit E hydrosol
Vit. E Stada
Vita E
Vita Plus E
Vita-E
Vita-Plus E
VitaE
Vitagutt Vitamin E
Vitamin E AL
Vitamin E Dragees
Vitamin E EVI MIRALE
Vitamin E mp
Vitamin E Natur
Vitamin E Sanum
Vitamin E Suspension
Vitamin E, Mowivit
Vitamin E, Togasan
Vitamin E, Vitagutt
Vitamin E-mp
Vitamin Emp
Vitamin-E Dragees
Vitamin-E EVI-MIRALE
Vitamine E GNR
VitaminE EVIMIRALE
VitaPlus E
Vitazell

vapor_pressure

0.00000001 [mmHg]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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